molecular formula C25H22N4O5S B2447279 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1251687-80-5

3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2447279
CAS No.: 1251687-80-5
M. Wt: 490.53
InChI Key: AJPZRPZRUVFAPI-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C25H22N4O5S and its molecular weight is 490.53. The purity is usually 95%.
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Properties

CAS No.

1251687-80-5

Molecular Formula

C25H22N4O5S

Molecular Weight

490.53

IUPAC Name

3-(4-ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H22N4O5S/c1-3-32-17-11-9-16(10-12-17)29-24(30)22-19(13-14-35-22)28(25(29)31)15-21-26-23(27-34-21)18-7-5-6-8-20(18)33-4-2/h5-14H,3-4,15H2,1-2H3

InChI Key

AJPZRPZRUVFAPI-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5OCC

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Structural Characteristics

The compound features several key structural components:

  • Thieno[3,2-d]pyrimidine core : Known for various biological activities.
  • Oxadiazole moiety : Associated with antimicrobial and anticancer properties.
  • Ethoxyphenyl groups : May enhance lipophilicity and biological activity.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The thieno[3,2-d]pyrimidine and oxadiazole components suggest multiple potential mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in cancer cell proliferation or inflammation.
  • Receptor Modulation : It could interact with various receptors, potentially acting as an agonist or antagonist.
  • Disruption of Biochemical Pathways : By targeting key enzymes or receptors, the compound could disrupt critical metabolic pathways.

Anticancer Activity

Research indicates that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has been shown to suppress the proliferation of non-small cell lung cancer cells in both 2D and 3D cultures, indicating its potential as an anticancer agent .
  • Mechanistic Insights : Binding to the active site of specific enzymes involved in cancer progression has been observed, leading to inhibition of their activity .

Antimicrobial Activity

The oxadiazole component is linked to antimicrobial effects:

  • Broad Spectrum Activity : Compounds containing oxadiazole rings have demonstrated antibacterial and antifungal activities against various pathogens .
  • Case Studies : Certain derivatives were found to inhibit Mycobacterium bovis BCG effectively, showcasing their potential in treating tuberculosis .

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential:

  • Solubility and Stability : Some derivatives have shown favorable solubility and stability profiles, which are essential for effective drug formulation .
  • Bioavailability : Compounds with modifications in their structure have exhibited improved bioavailability and pharmacokinetic properties .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
AnticancerInhibition of non-small cell lung cancer proliferation
AntimicrobialEffective against Mycobacterium bovis BCG
Enzyme InhibitionTargeting key metabolic enzymes involved in cancer
Receptor ModulationPotential agonist/antagonist activity on specific receptors

Case Studies

  • Anticancer Efficacy Study :
    • A study conducted on the effects of thieno[3,2-d]pyrimidine derivatives revealed significant cytotoxicity against various cancer cell lines (e.g., A549 lung carcinoma) with IC50 values indicating potent activity .
  • Antimicrobial Research :
    • Another study highlighted the efficacy of oxadiazole-containing compounds against Gram-positive and Gram-negative bacteria, outperforming traditional antibiotics in certain cases .

Scientific Research Applications

Research indicates that compounds with similar structures often exhibit diverse biological activities including:

  • Anticancer Activity : Compounds derived from thieno[3,2-d]pyrimidines have shown promise in inhibiting cancer cell proliferation. For instance, studies have demonstrated that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines .
  • Anti-inflammatory Effects : The oxadiazole derivatives are noted for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and pathways such as NF-kB and MAPK signaling .
  • Antimicrobial Properties : Some derivatives exhibit activity against bacterial strains and fungi. The structural features may enhance membrane permeability and interaction with microbial targets .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to 3-(4-Ethoxyphenyl)-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione :

  • Anticancer Studies : A study published in Medicinal Chemistry highlighted the synthesis of oxadiazole-based compounds that demonstrated promising anticancer activity in vitro against various cancer cell lines. These studies suggest that structural modifications can enhance efficacy against specific tumor types .
  • Metabolic Disorders : Another research effort focused on the dual inhibition of acetyl-CoA carboxylase (ACC) and PPARs. This suggests that modifications in oxadiazoles could lead to effective treatments for metabolic disorders such as obesity and diabetes .
  • Antimicrobial Research : Research has shown that certain derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This highlights the potential application of these compounds in developing new antimicrobial agents .

Q & A

Basic: What are the optimal reaction conditions for synthesizing the thieno[3,2-d]pyrimidine core in this compound?

The synthesis of the thieno[3,2-d]pyrimidine core typically involves cyclization reactions under controlled conditions. Key steps include:

  • Cyclization temperature : 80–100°C in anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to promote ring closure .
  • Catalysts : Use of Lewis acids like ZnCl₂ or SnCl₄ to enhance reaction efficiency .
  • Workup : Neutralization with aqueous NaHCO₃ followed by column chromatography (silica gel, ethyl acetate/hexane) for purification .
    Methodological Note : Monitor reaction progress via thin-layer chromatography (TLC) with UV visualization at 254 nm to detect intermediates .

Advanced: How do substituent positions (e.g., 4-ethoxy vs. 2-ethoxy on phenyl rings) influence bioactivity?

The ethoxy group’s position on phenyl rings affects steric hindrance and electronic interactions with biological targets:

  • 4-Ethoxyphenyl : Enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinases) due to planar orientation .
  • 2-Ethoxyphenyl : Introduces steric bulk, potentially reducing binding affinity but improving metabolic stability .
    Experimental Design :

Synthesize analogs with positional isomerism (e.g., 3-ethoxy, 4-ethoxy).

Compare IC₅₀ values in enzyme inhibition assays (e.g., EGFR kinase) .

Validate via molecular docking (software: AutoDock Vina) to correlate substituent position with binding energy .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

  • High-performance liquid chromatography (HPLC) : Use a C18 column (acetonitrile/water gradient) to achieve ≥95% purity .
  • Nuclear magnetic resonance (NMR) : Confirm structure via ¹H/¹³C NMR, focusing on:
    • Thieno[3,2-d]pyrimidine protons (δ 7.8–8.3 ppm) .
    • Oxadiazole methylene protons (δ 4.5–5.0 ppm) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar analogs?

Contradictions often arise from assay variability or structural nuances. Strategies include:

  • Standardized assay protocols : Use identical cell lines (e.g., MCF-7 for anticancer studies) and positive controls (e.g., doxorubicin) .
  • Structure-activity relationship (SAR) clustering : Group analogs by substituent patterns to identify outliers .
  • Meta-analysis : Cross-reference data from multiple studies (e.g., conflicting IC₅₀ values for kinase inhibition) using tools like RevMan .

Basic: What solvents and catalysts are optimal for introducing the oxadiazole moiety?

  • Solvent : Toluene or dichloromethane (DCM) for oxadiazole cyclization .
  • Catalyst : Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA) to promote dehydration .
    Key Step : React 2-ethoxyphenyl amidoxime with methylthioacetate at 60°C for 12 hours to form the oxadiazole ring .

Advanced: What computational methods predict this compound’s pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate:
    • LogP (optimal range: 2–4 for blood-brain barrier penetration) .
    • Cytochrome P450 inhibition (risk of drug-drug interactions) .
  • Molecular dynamics (MD) simulations : Simulate binding stability with targets (e.g., 100 ns trajectories in GROMACS) to assess residence time .

Basic: How is the thieno[3,2-d]pyrimidine scaffold functionalized with ethoxyphenyl groups?

  • Nucleophilic substitution : React thieno[3,2-d]pyrimidine bromide with 4-ethoxyphenylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .
  • Protection/deprotection : Use tert-butyldimethylsilyl (TBDMS) groups to shield reactive sites during functionalization .

Advanced: What mechanistic hypotheses explain this compound’s anti-inflammatory activity?

Proposed mechanisms include:

  • COX-2 inhibition : Competitive binding to the arachidonic acid pocket, validated via COX-2 enzyme assays (IC₅₀ comparison with celecoxib) .
  • NF-κB pathway modulation : Measure IL-6/TNF-α suppression in LPS-stimulated macrophages (ELISA) .
    Contradiction Alert : Some analogs show COX-2 selectivity, while others exhibit dual COX/LOX inhibition—screen via fluorescence polarization assays .

Basic: What safety precautions are required when handling intermediates during synthesis?

  • Toxic intermediates : Use fume hoods for steps involving SnCl₄ (corrosive) or PPA (hygroscopic) .
  • Waste disposal : Neutralize acidic/basic waste before disposal per EPA guidelines .

Advanced: How can structure-activity relationship (SAR) studies guide lead optimization?

  • Substituent scanning : Replace ethoxy with methoxy, chloro, or fluoro groups to modulate lipophilicity .
  • Bioisosteric replacement : Substitute oxadiazole with 1,2,3-triazole to improve metabolic stability (click chemistry approach) .
    Data Analysis : Use principal component analysis (PCA) to correlate structural descriptors (e.g., Hammett σ) with bioactivity .

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